molecular formula C17H25FN2O2 B15299984 tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate

tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate

Cat. No.: B15299984
M. Wt: 308.4 g/mol
InChI Key: NQZAITDFPRHSFZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling with the fluoro-substituted phenylpiperidine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes involved in various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring and fluoro-substituted phenyl group can interact with receptors or enzymes, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-(2-Fluorophenyl)piperidine
  • tert-Butyl N-(2-phenylpiperidin-4-yl)carbamate

Comparison: tert-Butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate is unique due to the presence of both the fluoro-substituted phenyl group and the piperidine ring.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H25FN2O2/c1-11-5-6-14(18)13(9-11)15-10-12(7-8-19-15)20-16(21)22-17(2,3)4/h5-6,9,12,15,19H,7-8,10H2,1-4H3,(H,20,21)

InChI Key

NQZAITDFPRHSFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2CC(CCN2)NC(=O)OC(C)(C)C

Origin of Product

United States

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